

analytical methods for H-Phe-Leu-NH₂·HBr characterization

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Compound Focus: H-Phe-Leu-NH₂·HBr

CAS No.: 108321-16-0

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Application Notes: H-Phe-Leu-NH₂·HBr

1. Neuroprotective Effects via PI3K/AKT/mTOR Pathway Activation The Phe-Leu motif in H-Phe-Leu-NH₂·HBr mimics endogenous neurotrophic factors, activating key cell survival signaling pathways. In studies using SH-SY5Y neuroblastoma cells under oxidative stress induced by 6-hydroxydopamine (6-OHDA), peptides containing the Phe-Leu sequence demonstrated significant neuroprotective effects. [1]

The proposed mechanism involves the dipeptide's leucine residue facilitating hydrophobic interactions with the pleckstrin homology domain of AKT, while the phenylalanine moiety stabilizes binding to mTOR's FRB domain. This leads to the observed upregulation of phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (p-mTOR). [1]

Table 1: Neuroprotective Effects of Phe-Leu-Containing Peptides in 6-OHDA Models [1]

Parameter	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH ₂ ·HBr Analog	Change (%)
ROS production	100 ± 8.2 RFU	60 ± 5.1 RFU	-40%
Mitochondrial membrane potential	100 ± 6.5%	135 ± 7.8%	+35%

Parameter	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH ₂ ·HBr Analog	Change (%)
Caspase-3 activity	100 ± 4.3%	65 ± 3.9%	-35%

2. Attenuation of Apoptotic Cascades Consistent with the activation of survival pathways, H-Phe-Leu-NH₂·HBr exhibits a strong anti-apoptotic effect. The data shows a 35% reduction in Caspase-3 activity, a key effector in apoptosis, in 6-OHDA-injured neurons. This level of protection is comparable to that of known neuroprotective dimeric dipeptides. [1]

3. Solid-Phase Peptide Synthesis (SPPS) and Salt Formation The synthesis of H-Phe-Leu-NH₂·HBr is optimally achieved through Solid-Phase Peptide Synthesis (SPPS), which is efficient and scalable for dipeptides. [1]

Table 2: Key Steps in SPPS for H-Phe-Leu-NH₂·HBr [1]

Parameter	Impact on Yield/Purity	Example Modification
Coupling Time	Extended to 2–4 hours	Enhances amide bond formation
Scavengers	Reduces side reactions	Add 1% anisol or thiol derivatives
Solvent Polarity	Improves reagent solubility	Use dimethylformamide (DMF) or dichloromethane (DCM)

The process involves sequentially adding N α -protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage. The final hydrobromide salt is formed by treating the synthesized dipeptide amide with hydrobromic acid, which enhances its solubility in water and stabilizes the amine group. [1]

Proposed Analytical Characterization Protocols

The search results do not contain specific analytical methods for **H-Phe-Leu-NH₂·HBr**. The following protocols are suggested based on standard practices for peptide characterization. You must validate these methods in your laboratory.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the molecular structure and purity of the synthesized **H-Phe-Leu-NH₂.HBr**.
- **Method:**
 - **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - **Data Acquisition:** Perform ¹H NMR and ¹³C NMR spectroscopy at room temperature.
 - **Analysis:** Identify characteristic proton signals: the aromatic protons from the phenylalanine side chain (δ 7.2-7.4 ppm), the amide protons (δ ~7.5-8.5 ppm), and the alpha-carbon protons (δ ~4.0-4.5 ppm). The ¹³C NMR should confirm the presence of all carbonyl, aromatic, and aliphatic carbons.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

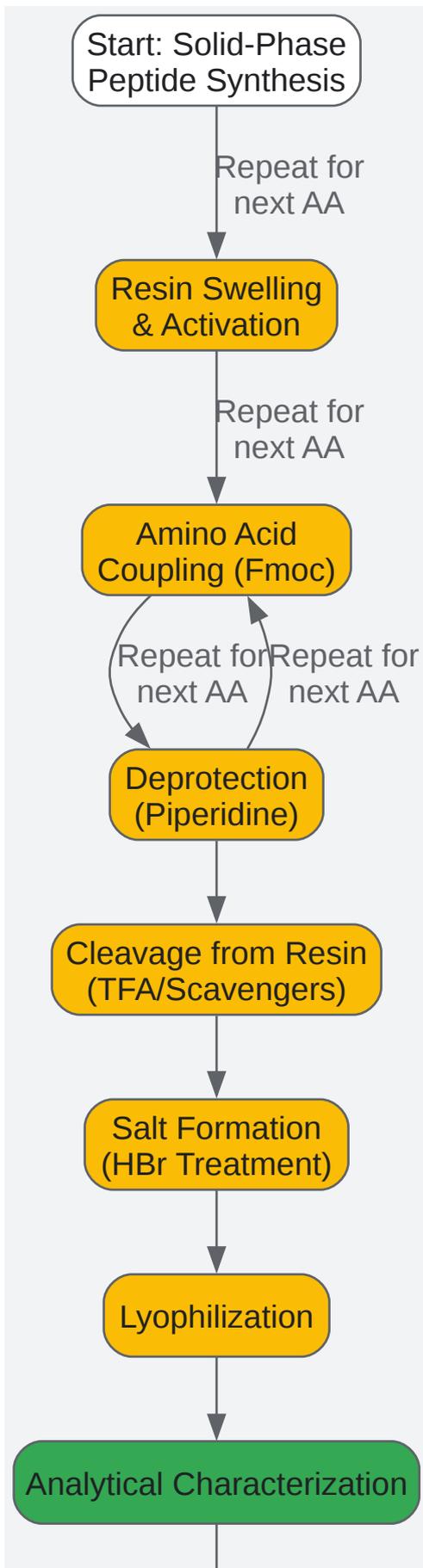
- **Objective:** To determine the chromatographic purity of the dipeptide.
- **Method:**
 - **Column:** Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
 - **Mobile Phase:** A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.
 - **Gradient:** A linear gradient from 5% B to 95% B over 20-30 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at 214 nm and 254 nm.
 - **Procedure:** Dissolve the sample in mobile phase A, inject, and analyze. A single, sharp peak indicates high purity.

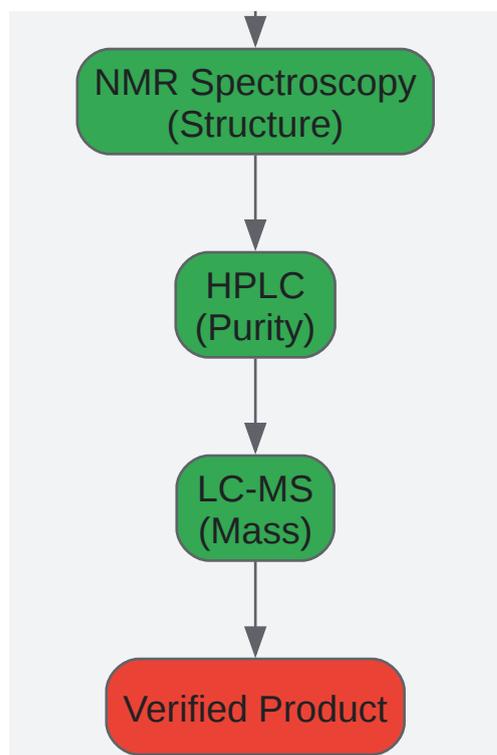
Protocol 3: Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Objective:** To verify the molecular weight of the dipeptide.
- **Method:**
 - Use the same HPLC conditions as in Protocol 2, coupled to a mass spectrometer.
 - Operate the MS in positive electrospray ionization (ESI+) mode.
 - The expected mass for the free base (C₁₅H₂₃N₃O₂) is 277.36 g/mol. The LC-MS should show a dominant ion at m/z = 278.36 [M+H]⁺.

Experimental Workflow & Signaling Pathway

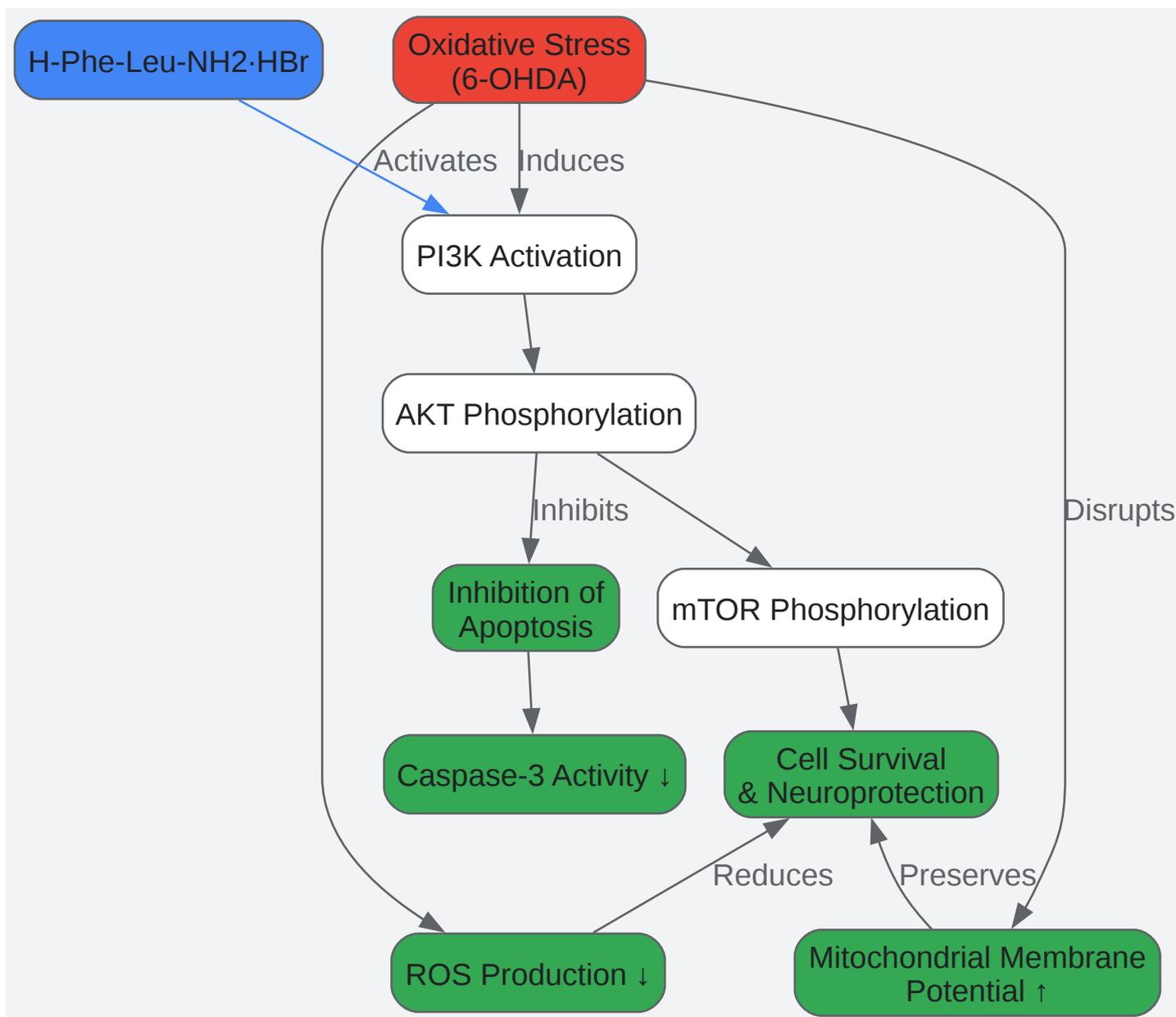
The following diagrams illustrate the key experimental workflow for synthesis and analysis, and the proposed neuroprotective mechanism of **H-Phe-Leu-NH₂.HBr**.





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*Diagram 1: Synthesis and Analytical Workflow for **H-Phe-Leu-NH₂.HBr**. This flowchart outlines the key steps from solid-phase synthesis to final analytical characterization.*



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Diagram 2: Proposed Neuroprotective Signaling Pathway. This diagram illustrates how **H-Phe-Leu-NH2.HBr** is proposed to activate the PI3K/AKT/mTOR survival pathway, leading to observed protective effects against oxidative stress.

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References

1. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]

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